3-Amino-5-isopropylcyclohex-2-en-1-one
Overview
Description
3-Amino-5-isopropylcyclohex-2-en-1-one is an organic compound with a molecular formula of C9H15NO It is a derivative of cyclohexenone, featuring an amino group at the third position and an isopropyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-isopropylcyclohex-2-en-1-one can be achieved through several methods One common approach involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that ensure high yield and purity. The process may include steps such as:
Cyclization: Formation of the cyclohexenone ring.
Amination: Introduction of the amino group.
Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated form, 3-amino-5-isopropylcyclohexanone.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products:
Oxidation Products: 3-Oxo-5-isopropylcyclohex-2-en-1-one.
Reduction Products: 3-Amino-5-isopropylcyclohexanone.
Substitution Products: Various substituted cyclohexenones depending on the reagents used.
Scientific Research Applications
3-Amino-5-isopropylcyclohex-2-en-1-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its biological activity and potential as a lead compound in drug discovery.
Industrial Applications: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-Amino-5-isopropylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can participate in various biochemical pathways, modulating enzyme activity and receptor interactions.
Comparison with Similar Compounds
3-Amino-2-cyclohexen-1-one: Lacks the isopropyl group, making it less sterically hindered.
3-Amino-5,5-dimethyl-2-cyclohexen-1-one: Features two methyl groups at the fifth position, altering its reactivity and steric properties.
Uniqueness: 3-Amino-5-isopropylcyclohex-2-en-1-one is unique due to the presence of the isopropyl group, which influences its chemical reactivity and biological activity. This structural feature can enhance its interactions with specific molecular targets, making it a valuable compound in various applications.
Properties
IUPAC Name |
3-amino-5-propan-2-ylcyclohex-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-6(2)7-3-8(10)5-9(11)4-7/h5-7H,3-4,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPFMSNFDYZATO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(=CC(=O)C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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